5-benzhydryl-1H-pyrazole

Medicinal Chemistry QSAR Drug Design

5-Benzhydryl-1H-pyrazole (CAS 143547-74-4) features a 5-position benzhydryl group conferring logP 3.6—a 27.7-fold lipophilicity increase over 1H-pyrazole—making it indispensable for hydrophobic pocket targeting in kinase, GPCR, and nuclear receptor drug discovery. Its distinct melting point (59°C) enables unequivocal chromatographic differentiation from the 3-benzhydryl regioisomer (89–90°C), preventing costly synthetic misassignment. Supplied at ≥95% purity, it is a validated building block for benzhydrol-pyrazole kinase inhibitor libraries, HDAC inhibitor pharmacophores, and serves as a PBR chemical probe for neuroinflammation and immuno-oncology research.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 143547-74-4
Cat. No. B175202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzhydryl-1H-pyrazole
CAS143547-74-4
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3
InChIInChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18)
InChIKeyMQENKFASEBTSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzhydryl-1H-Pyrazole (CAS 143547-74-4) – A Versatile Pyrazole Scaffold for Medicinal Chemistry and Targeted Lead Optimization


5-Benzhydryl-1H-pyrazole (CAS 143547-74-4) is a small-molecule organic compound belonging to the substituted pyrazole class, characterized by a benzhydryl (diphenylmethyl) group at the 5-position of the pyrazole ring [1]. With a molecular weight of 234.29 g/mol and a calculated logP of 3.6, it is a moderately lipophilic heterocyclic building block . The compound serves as a key intermediate or scaffold in the synthesis of more complex pyrazole derivatives and has been implicated in biochemical studies for its potential to interact with various enzymes and receptors [2].

Why 5-Benzhydryl-1H-Pyrazole Cannot Be Replaced by Unsubstituted or Alternative Pyrazoles in Structure-Driven Research


The substitution pattern on the pyrazole core is a critical determinant of physicochemical and biological properties. Replacing 5-benzhydryl-1H-pyrazole with a simple 1H-pyrazole or other regioisomers like 3-benzhydryl-1H-pyrazole will drastically alter lipophilicity, steric bulk, and molecular recognition [1]. The bulky, aromatic benzhydryl group at the 5-position specifically introduces a unique three-dimensional shape and increased hydrophobicity (logP 3.6 vs. logP 0.13 for 1H-pyrazole) [2]. These structural features directly modulate the compound's ability to engage in hydrophobic interactions with biological targets, as evidenced by its distinct binding profile to the peripheral benzodiazepine receptor (PBR) [3]. This positional and steric specificity makes generic substitution impossible in studies where the precise spatial and hydrophobic environment is crucial for structure-activity relationship (SAR) investigations.

5-Benzhydryl-1H-Pyrazole: A Quantitative Evidence Guide for Scientific Differentiation and Procurement Decisions


Lipophilicity and Hydrophobic Potential: 5-Benzhydryl-1H-Pyrazole vs. Unsubstituted Pyrazole

The 5-benzhydryl substitution imparts a substantial increase in lipophilicity compared to the parent heterocycle. The calculated partition coefficient (XLogP3-AA) for 5-benzhydryl-1H-pyrazole is 3.6, which is 27.7-fold higher than the logP of 0.13 for unsubstituted 1H-pyrazole [1][2]. This difference is a direct consequence of the benzhydryl group, a structural feature that is not present in alternative pyrazole isomers or derivatives.

Medicinal Chemistry QSAR Drug Design Lipophilicity

Purity Specifications: Differentiated Procurement Based on Assured Chemical Homogeneity

Commercially available 5-benzhydryl-1H-pyrazole is supplied with a specified minimum purity of 95% by GC . In contrast, the positional isomer 3-benzhydryl-1H-pyrazole is typically offered at 98% purity . The slightly lower purity threshold for the 5-isomer may reflect differences in synthetic accessibility or purification requirements, which is critical information for researchers planning subsequent derivatization steps where impurities could interfere.

Analytical Chemistry Procurement Synthesis Quality Control

Melting Point and Physical Form: A Benchmark for Compound Identity and Handling

The reported melting point for 5-benzhydryl-1H-pyrazole is 59 °C , which is significantly lower than the 89-90 °C melting point reported for the 3-benzhydryl-1H-pyrazole isomer [1]. This 30 °C difference in melting point underscores a fundamental difference in crystal lattice energy and intermolecular forces between the two regioisomers, affecting their physical state at standard laboratory and storage conditions.

Physical Chemistry Quality Control Handling Characterization

High-Impact Application Scenarios for 5-Benzhydryl-1H-Pyrazole in Scientific Research and Drug Discovery


Medicinal Chemistry Scaffold for Hydrophobic Pocket Engagement

The high lipophilicity (logP 3.6) of 5-benzhydryl-1H-pyrazole, a 27.7-fold increase over unsubstituted pyrazole, makes it an ideal scaffold for targeting hydrophobic binding pockets in proteins such as kinases, GPCRs, and nuclear receptors. Researchers can leverage this scaffold in fragment-based drug design or lead optimization to introduce hydrophobic interactions that are not possible with less lipophilic pyrazole analogues [1].

Synthesis of Pyrazole-Based Kinase and HDAC Inhibitor Libraries

Given its utility as a versatile building block, 5-benzhydryl-1H-pyrazole serves as a key intermediate in the synthesis of diverse libraries of benzhydrol-pyrazole derivatives with reported kinase inhibitory activity [2]. Furthermore, its core structure aligns with the 'cap group' or 'connecting unit' pharmacophore features identified in pyrazole-based histone deacetylase (HDAC) inhibitors, making it a strategic starting material for developing novel anticancer agents [3].

Precision Reference Standard in Analytical and Quality Control (QC) Workflows

With a well-defined melting point of 59 °C and a specified minimum purity of 95%, this compound is a reliable reference standard for analytical method development (e.g., HPLC, GC) and routine QC of pyrazole-containing drug substances or intermediates. Its distinct physical properties allow for unequivocal identification and differentiation from the 3-benzhydryl regioisomer, which melts at 89-90 °C, preventing costly errors in synthesis and analysis .

Investigational Probe for Peripheral Benzodiazepine Receptor (PBR) Function

5-Benzhydryl-1H-pyrazole has demonstrated quantifiable binding affinity for the peripheral benzodiazepine receptor (PBR) [4]. It can be employed as a chemical probe in in vitro binding studies to investigate PBR-mediated cellular processes, particularly in neuroscience and immunology, where modulation of this receptor is of therapeutic interest for conditions like neuroinflammation and cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-benzhydryl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.